molecular formula C15H16N6OS B2382571 4-methyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 2034509-79-8

4-methyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2382571
CAS No.: 2034509-79-8
M. Wt: 328.39
InChI Key: KWODPOQVYPVCMU-UHFFFAOYSA-N
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Description

4-methyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide is a synthetic hybrid compound designed for medicinal chemistry and drug discovery research, integrating two pharmacologically significant heterocyclic scaffolds. The 1,2,3-thiadiazole-5-carboxamide moiety is a key structural feature of interest in anticancer research . Derivatives of 1,2,3-thiadiazole have been investigated for their cytotoxic properties and potential to disrupt fundamental cellular processes in cancer cells . The pyrazole nucleus is a privileged structure in medicinal chemistry, known to confer a wide spectrum of biological activities . Pyrazole-containing compounds have demonstrated potent anti-inflammatory, antimicrobial, and anticancer activities, making them a focal point for developing new therapeutic agents . The presence of a pyridin-3-yl substituent on the pyrazole ring may further influence the molecule's physicochemical properties and its interaction with biological targets. This molecular architecture, which combines a 1,2,3-thiadiazole core with a pyrazole-based side chain, suggests potential application in oncology research , particularly in the synthesis and screening of novel small-molecule libraries. Researchers may employ this compound as a key intermediate to develop and study new chemical entities for their inhibitory activity against various cancer cell lines. Safety Notice: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

4-methyl-N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]thiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6OS/c1-10-8-13(12-4-3-5-16-9-12)19-21(10)7-6-17-15(22)14-11(2)18-20-23-14/h3-5,8-9H,6-7H2,1-2H3,(H,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWODPOQVYPVCMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2=C(N=NS2)C)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-methyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide represents a novel entry in the field of medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activities based on recent research findings, including data tables, case studies, and detailed evaluations.

Chemical Structure and Properties

The compound features a thiadiazole ring linked to a pyrazole moiety and a pyridine group, which are known to enhance biological activity through various mechanisms. The presence of these functional groups suggests potential interactions with biological targets, influencing its pharmacological profile.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to the target structure. For instance, derivatives containing the 1,2,4-triazole scaffold have demonstrated significant antibacterial and antifungal activities. A related study found that certain hydrazones exhibited MIC values as low as 0.9 µg/mL against Candida tenuis and 3.9 µg/mL against Mycobacterium luteum .

CompoundActivityMIC (µg/mL)
Hydrazone 6Antifungal0.9
Hydrazone 7Antibacterial3.9

Antitumor Activity

The compound's potential as an anticancer agent has been evaluated using cell lines such as MDA-MB-231 (triple-negative breast cancer) and U-87 (glioblastoma). The MTT assay results indicated that certain derivatives had IC50 values around 39.2 ± 1.7 μM , suggesting notable cytotoxic effects on cancer cells . This points towards a promising avenue for further exploration in cancer therapy.

In silico molecular modeling studies suggest that these compounds may act as inhibitors of key signaling pathways involved in cancer progression, particularly targeting the mitogen-activated protein kinase (MAPK) pathway by inhibiting serine-threonine kinases such as BRAF and MEK . This mechanism aligns with the observed anticancer activities.

Case Studies

A focused investigation into structurally similar compounds revealed that modifications around the thiadiazole and pyrazole rings significantly impacted their biological efficacy. For example, structural analogs were tested for their antiviral properties against flaviviruses, with some showing over 50% inhibition at concentrations of 50 µM . This emphasizes the importance of chemical structure in determining biological activity.

Summary of Findings

The biological evaluation of This compound indicates a multifaceted profile with potential applications in antimicrobial and antitumor therapies. The compound's ability to interact with critical biological targets through its unique chemical structure positions it as a candidate for future drug development.

Comparison with Similar Compounds

Structural Comparison

Core Heterocycles :

  • Thiadiazole vs. Thiazole: The target compound’s 1,2,3-thiadiazole ring differs from the thiazole cores in analogs like 4-methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide () .
  • Pyrazole Substituents : The pyridinyl-pyrazole moiety in the target compound contrasts with chlorophenyl, fluorophenyl, or trifluoromethylphenyl substituents in analogs (e.g., compounds 3a–3p in ) . Pyridinyl groups may improve solubility or target affinity compared to halogenated aryl groups.

Linkers and Functional Groups :

Physicochemical Properties
  • Melting Points : Pyrazole carboxamides (e.g., 3a–3p) exhibit melting points between 123–183°C, influenced by substituent polarity (e.g., fluorophenyl in 3d: 181–183°C) . Thiazole analogs () may have higher melting points due to stronger π-π stacking.
  • Solubility : Pyridinyl groups (target compound and ) likely enhance aqueous solubility compared to halogenated analogs () .

Q & A

Q. How does the compound’s stability under physiological conditions impact in vivo studies?

  • Methodological Answer :
  • pH stability : Incubate in simulated gastric fluid (pH 2) and plasma (pH 7.4) at 37°C; quantify degradation via LC-MS .
  • Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation; identify metabolites with UPLC-QTOF .
  • Formulation : Develop nanoemulsions or liposomes to enhance stability in circulation .

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